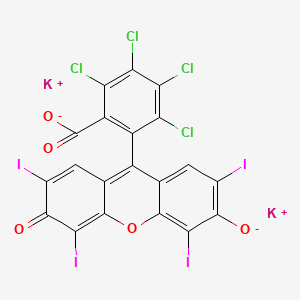
Bengal rose
Overview
Description
Mechanism of Action
Target of Action
Bengal Rose, also known as Rose Bengal, is primarily used as a diagnostic agent in routine ocular examinations . It targets the conjunctival and corneal cells, particularly those that are damaged or degenerated . It is also used in laboratory settings for various purposes, including the preparation of Foraminifera for microscopic analysis and suppression of bacterial growth in several microbiological media .
Mode of Action
Rose Bengal stains both the nuclei and cell walls of dead or degenerated epithelial cells of the cornea and conjunctiva . It also stains the mucus of the precorneal tear film . In addition to its staining properties, Rose Bengal has been observed to have a direct cytotoxic effect on microorganisms and cancer cells , suggesting potential antitumor actions via intralesional injections .
Biochemical Pathways
Rose Bengal operates through multiple pathways in visible light-mediated reactions . As a photosensitizer, it allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells . This process is part of photodynamic therapy (PDT), a treatment method used in anti-cancer and anti-bacterial therapies .
Pharmacokinetics
The pharmacokinetics of Rose Bengal have been studied in the context of its use as a photosensitizer . In one study, Rose Bengal was loaded into Transfersomes and administered intradermally using microneedles . This approach significantly prolonged the half-life of Rose Bengal in the body, reaching 24 hours . It also resulted in a higher accumulation of Rose Bengal in lymph nodes, suggesting effective charge transfer within the nanocomposite .
Result of Action
The result of Rose Bengal’s action is the visualization of ocular surfaces of both diseased and dead cells in vivo . It has also shown to stain healthy cultured cells, including rabbit corneal epithelial cells, in a rapid, dose-dependent manner . Various studies demonstrate the cytotoxic effects of Rose Bengal in different cell cultures, including smooth-muscle cells from human intestine, endothelial cells from bovine pulmonary artery, rabbit Tenon fibroblasts, and rabbit and human corneal epithelial cells .
Action Environment
The action of Rose Bengal can be influenced by environmental factors such as light. As a photosensitizer, Rose Bengal harnesses visible light to operate through multiple pathways . Its ability to produce singlet oxygen and oxygen reactive species that kill bacteria and tumor cells is dependent on the specific excitation of the photosensitizer . Therefore, the efficacy of Rose Bengal in photodynamic therapy is influenced by the availability and intensity of light in the environment .
Biochemical Analysis
Biochemical Properties
Bengal Rose plays a significant role in biochemical reactions, particularly in visible light-mediated processes. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions such as bond creation, bond functionalization, and cross-couplings . The dye operates through multiple pathways, providing distinctly different and valuable results. For instance, this compound can interact with nitrogen-containing heterocycles, leading to the formation of biologically active compounds .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The dye’s ability to harness visible light allows it to induce photochemical reactions within cells, leading to changes in cellular behavior . For example, this compound can activate or inhibit specific signaling pathways, resulting in altered gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The dye can bind to specific proteins and enzymes, leading to their activation or inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained biochemical reactions. The dye may also undergo degradation, leading to a decrease in its effectiveness over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye can induce beneficial biochemical reactions without causing significant adverse effects . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize the dye’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The dye can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can enhance the synthesis of specific metabolites by activating key enzymes in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the dye’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The dye can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with specific biomolecules and exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bengal rose is synthesized through the iodination and chlorination of fluorescein . The process involves the following steps:
Iodination: Fluorescein is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at specific positions on the molecule.
Chlorination: The iodinated fluorescein is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the remaining positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bengal rose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which are useful in various applications.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms with distinct properties.
Substitution: this compound can participate in substitution reactions, where one or more of its halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various halogenated and functionalized derivatives of this compound, which have unique properties and applications .
Scientific Research Applications
Bengal rose has a wide range of scientific research applications:
Comparison with Similar Compounds
Bengal rose is unique among similar compounds due to its specific halogenation pattern and its versatility in various applications. Similar compounds include:
Fluorescein: The parent compound of this compound, used primarily as a fluorescent dye.
Eosin Y: Another xanthene dye with applications in histology and as a pH indicator.
Rhodamine B: A xanthene dye used in fluorescence microscopy and as a tracer dye.
This compound stands out due to its ability to act as a photoredox catalyst and its potential in photodynamic therapy, making it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
11121-48-5 |
|---|---|
Molecular Formula |
C20H4Cl4I4O5 |
Molecular Weight |
973.7 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |
InChI Key |
VDNLFJGJEQUWRB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Key on ui other cas no. |
24545-87-7 11121-48-5 |
physical_description |
Dark violet solid; [Sigma-Aldrich MSDS] |
Related CAS |
4159-77-7 (Parent) |
Synonyms |
Bengal, Rose Rose Bengal Rose Bengal Sodium I 125 Rose Bengal Sodium I 131 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bengal Rose (C20H2Cl4I4O5) has a molecular weight of 973.67 g/mol. []
ANone: Yes, several spectroscopic techniques are used to investigate this compound, including ultraviolet (UV), circular dichroism (CD), and fluorescence spectroscopy. []
ANone: this compound serves as a valuable screening test for human brucellosis. When used in parallel with indirect immunofluorescence (IIF), it achieves a sensitivity of 89.17% and a specificity of 100%. []
ANone: Yes, this compound staining provides excellent visualization of sperm tails, midpieces, and heads, proving superior to other staining methods like brome-phenol blue and eosin-nigrosin for this purpose. [, ]
ANone: When labeled with radioactive isotopes like Iodine-123 (123I) or Iodine-131 (131I), this compound becomes a radiotracer for scintigraphic imaging. This technique allows visualization of the liver and biliary tract, assisting in the diagnosis of various liver diseases. [, , , ]
ANone: Yes, this compound is a photosensitizer used in PDT. It has shown efficacy against Leishmania amazonensis parasites, but its use is limited due to toxicity to mammalian cells. []
ANone: Research suggests that isolated crayfish stretch receptor neurons, when treated with this compound and exposed to laser irradiation, exhibit changes in impulse activity, making them a potential test object for studying photosensitizer effects on neuronal function. []
ANone: Yes, this compound can be successfully encapsulated and released from a dendritic box formed by poly(propylene imine) dendrimers capped with tert-butyloxycarbonyl-L-Phe. [, , ]
ANone: Molecular dynamics simulations show that the dendritic box provides a protective environment for this compound, preventing its escape even in the presence of excess molecules. This suggests enhanced stability for encapsulated this compound. []
ANone: Yes, this compound staining has been successfully used to visualize the distribution of living microorganisms on face masks, demonstrating its potential application in studying mask contamination and hygiene. []
ANone: Various methods are employed, including high-frequency Doppler ultrasound for monitoring blood flow in PDT studies, ELISA for cytokine quantification in tear fluid, and computer-assisted sperm analysis (CASA) for assessing sperm motility. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





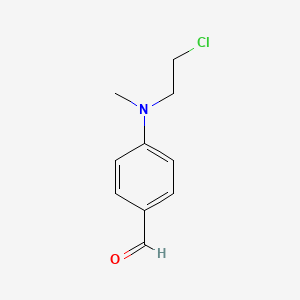
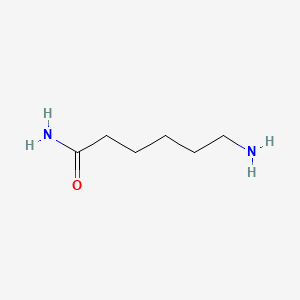
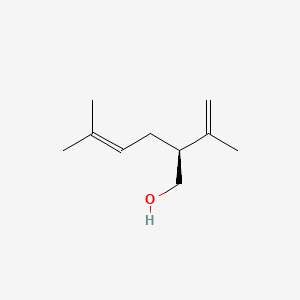
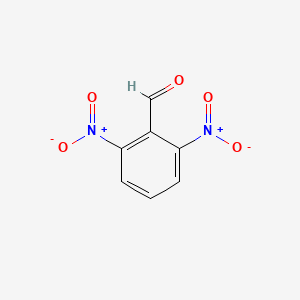
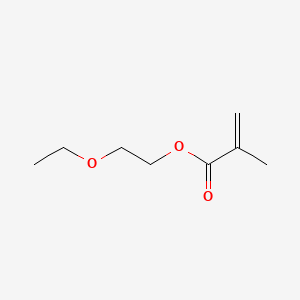
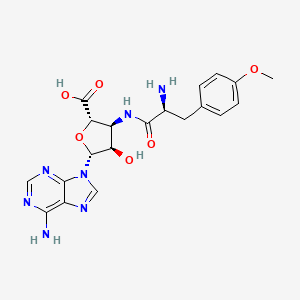
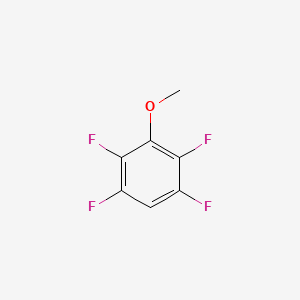
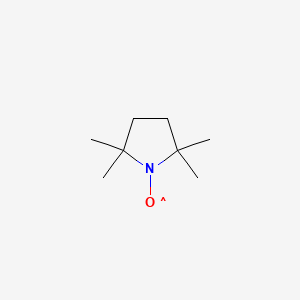
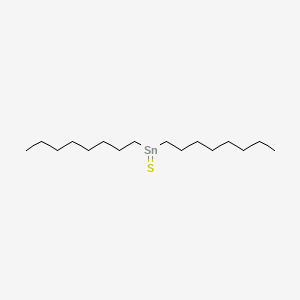
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)

